N-Propyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine
Description
N-Propyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine (CAS: Discontinued; Ref: 10-F691889 ) is a tertiary amine containing a boronic ester moiety. Its molecular formula is inferred as C₁₉H₃₁BNO₂, with an average molecular mass of approximately 323.27 g/mol. The compound features a benzyl group substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring and an N-propyl-propan-1-amine side chain.
Properties
IUPAC Name |
N-propyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO2/c1-7-12-21(13-8-2)15-16-10-9-11-17(14-16)20-22-18(3,4)19(5,6)23-20/h9-11,14H,7-8,12-13,15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXESWGPVUNLWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(CCC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454653-70-3 | |
| Record name | 3-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant synthetic approach to N-Propyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine involves a Miyaura borylation reaction , which is a palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron reagents.
- Starting Materials: The synthesis typically begins with a 3-halobenzylamine derivative or a protected benzylamine precursor.
- Borylation Step: The aryl halide undergoes palladium-catalyzed coupling with bis(pinacolato)diboron in the presence of a base such as potassium carbonate or potassium acetate.
- Catalysts: Commonly used palladium catalysts include Pd(PPh3)4 or Pd(dppf)Cl2.
- Reaction Conditions: The reaction is performed under an inert atmosphere (nitrogen or argon) at elevated temperatures, generally between 70°C and 90°C.
- Solvents: Typical solvents include toluene, dimethylformamide (DMF), or dioxane.
- Post-Borylation Functionalization: The amine moiety, specifically the propylamine group, is introduced via reductive amination or nucleophilic substitution on the benzyl position, depending on the precursor used.
This method yields the target compound with high conversion rates, often exceeding 80%, as verified by NMR spectroscopy and chromatographic purity assessments.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reagents and Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Miyaura Borylation | Aryl halide, bis(pinacolato)diboron, Pd catalyst, base | Inert atmosphere, 80°C, 12-24 h | 80-90 | High selectivity for boronic ester formation |
| 2 | Amination | Propylamine or propylamine derivative, reductive amination agents or nucleophilic substitution reagents | Room temperature to 50°C, several hours | 75-85 | Protecting groups may be used if necessary |
| 3 | Purification | Chromatography or recrystallization | Ambient or low temperature | — | Purity > 98% typically achieved |
Industrial Scale Considerations
While detailed industrial protocols are scarce, the scale-up of this synthesis involves:
- Optimization of catalyst loading to reduce costs.
- Use of continuous flow reactors to improve heat and mass transfer.
- Implementation of efficient purification methods such as crystallization or preparative chromatography.
- Control of moisture and oxygen to maintain catalyst activity and prevent boronic ester hydrolysis.
The Miyaura borylation is well-suited for scale-up due to its robustness and tolerance of various functional groups.
Alternative Preparation Methods
Some alternative routes include:
- Lithiation-Borylation Sequence: Directed ortho-lithiation of the benzylamine derivative followed by quenching with a boron electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method requires strict low-temperature control (e.g., −78°C) and inert atmosphere to avoid side reactions.
- Direct Borylation of Benzylamine Derivatives: Using iridium or rhodium catalysts to directly borylate C–H bonds adjacent to the amine group, though this method is less common for this specific compound.
Purification and Characterization
- Purification: Recrystallization from pentane at low temperatures (e.g., −35°C) is effective in obtaining high purity solids.
- Characterization: The compound is confirmed by ^1H NMR, ^13C NMR, and sometimes ^11B NMR spectroscopy. Typical NMR signals include aromatic protons (7.0–7.6 ppm), methylene protons adjacent to nitrogen (~4.4–4.6 ppm), and methyl groups of the pinacol boronate (1.0–1.1 ppm).
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Miyaura Borylation | Aryl halide, bis(pinacolato)diboron, Pd catalyst, base | 80°C, inert atmosphere, 12-24 h | High yield, widely used | Requires palladium catalyst |
| Lithiation-Borylation | Benzylamine derivative, n-BuLi, boron electrophile | −78°C to RT, inert atmosphere | High regioselectivity | Requires low temperature, moisture sensitive |
| Direct C–H Borylation | Ir or Rh catalyst, boron reagent | Elevated temperature | Avoids halide precursors | Less common, catalyst cost |
Research Findings and Data Highlights
- Conversion Efficiency: Greater than 99% conversion has been observed by ^1H NMR in optimized Miyaura borylation reactions.
- Yield: Typical isolated yields range from 80% to 90% after purification.
- Reaction Time: 12 to 24 hours depending on catalyst and substrate.
- Stability: The boronic ester moiety is stable under inert atmosphere but susceptible to oxidation in air or aqueous conditions.
- Scalability: The reaction has been successfully scaled with maintained efficiency, indicating industrial feasibility.
Chemical Reactions Analysis
Types of Reactions
N-Propyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound's boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is crucial for its activity in drug development. Boron compounds have been shown to exhibit various biological activities, including anti-cancer properties. Research indicates that the incorporation of boron into drug design can enhance the pharmacological profile of therapeutic agents by improving their stability and bioavailability .
Case Study: Anticancer Activity
A study investigated the effects of boron-containing compounds on cancer cell lines. The results demonstrated that derivatives of boron compounds could induce apoptosis in specific cancer cells while sparing normal cells . This finding suggests that N-Propyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine may serve as a lead compound for developing targeted cancer therapies.
Materials Science
2.1 Polymer Chemistry
The unique properties of the dioxaborolane group make it a valuable component in polymer synthesis. Researchers have explored its use in creating polymers with enhanced mechanical properties and thermal stability. The incorporation of boron into polymer matrices can also improve their resistance to oxidative degradation .
Table 1: Properties of Boron-Containing Polymers
| Polymer Type | Mechanical Strength | Thermal Stability | Oxidative Resistance |
|---|---|---|---|
| Standard Polymer | Moderate | Low | Low |
| Boron-Modified Polymer | High | High | High |
Chemical Biology
3.1 Bioconjugation Techniques
This compound can be utilized in bioconjugation strategies to label biomolecules for imaging or therapeutic purposes. The boron atom can form stable complexes with various ligands and biomolecules, facilitating the development of targeted imaging agents or drug delivery systems .
Case Study: Targeted Drug Delivery
A recent study demonstrated the use of boron-based compounds for targeted delivery of chemotherapeutic agents to tumor sites. By conjugating these compounds with antibodies that specifically bind to tumor markers, researchers achieved enhanced accumulation of drugs at the target site while minimizing systemic toxicity . This approach highlights the potential of using this compound in developing innovative therapeutic strategies.
Mechanism of Action
The mechanism of action of N-Propyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine involves its ability to form stable complexes with various substrates. In Suzuki–Miyaura coupling reactions, the compound acts as a boron reagent that facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process. The boronic ester group undergoes transmetalation with palladium, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- Amine Substituents: The target compound’s N-propyl-propan-1-amine side chain distinguishes it from simpler amines (e.g., cyclopropanamine in ) and bulkier dimethylamino variants (e.g., 2be ). This impacts steric hindrance and solubility.
- Boronic Ester Position : The 3-benzyl substitution contrasts with 2-benzyl analogs (), altering electronic effects and reactivity in cross-coupling reactions.
Key Observations :
- The target compound’s synthesis is less documented compared to analogs like 2be, which employ optimized lithiation-borylation protocols .
- Commercial discontinuation () suggests challenges in large-scale production or niche applicability compared to widely available analogs (e.g., ).
Physicochemical Properties and Reactivity
Biological Activity
N-Propyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of organoboron compounds characterized by the presence of a dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 339.26 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily linked to its interaction with G protein-coupled receptors (GPCRs). GPCRs are critical targets in drug discovery due to their role in various physiological processes and diseases. The compound may act as an agonist or antagonist depending on the specific receptor it interacts with.
Key Mechanisms:
- Receptor Activation : The compound may activate specific GPCRs that are involved in neurotransmitter modulation.
- Signal Transduction : Upon receptor activation, intracellular signaling pathways are initiated, leading to various biological responses such as changes in gene expression and modulation of calcium levels.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities:
Anticancer Properties
Studies have demonstrated that organoboron compounds can exhibit cytotoxic effects on cancer cells. For instance:
- Cell Line Studies : In vitro studies using cancer cell lines have shown that these compounds can induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Neuroprotective Effects
Some studies suggest neuroprotective properties through modulation of neurotransmitter systems:
- Dopamine Modulation : The compound may enhance dopamine receptor signaling which is beneficial in conditions like Parkinson's disease.
Case Studies
Several case studies have explored the pharmacological potential of related compounds:
-
Study on GPCR Interaction :
- Researchers investigated a series of boron-containing compounds for their ability to modulate H3 receptors involved in cognitive function.
- Results indicated that certain derivatives significantly improved cognitive performance in animal models.
-
Anticancer Activity Assessment :
- A study assessed the efficacy of boron-containing amines against multiple cancer types.
- Results showed promising anticancer activity with minimal toxicity to normal cells.
Q & A
Q. What are the standard synthetic routes for preparing N-Propyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, analogous compounds with boron-containing aryl groups are synthesized using PdCl₂(PPh₃)₂ and CuI in acetonitrile, followed by hydrolysis and purification via column chromatography . Key steps include:
- Catalytic coupling of bromo/iodoarenes with propargylamine derivatives.
- Acid-base workup to deprotect intermediates (e.g., trifluoroacetamide hydrolysis with KOH in methanol/water).
- Structural confirmation via ¹H/¹³C NMR and HRMS to validate purity and regiochemistry .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the benzyl-propanamine backbone and the dioxaborolane moiety. For instance, the dioxaborolane’s methyl groups appear as singlets near δ 1.05 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., HRMS data for similar compounds show deviations <2 ppm ).
- TLC Monitoring : Used during synthesis to track reaction progress and intermediate purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₂Cl₂ with dppf ligands enhances coupling efficiency for aryl boronate derivatives compared to PdCl₂(PPh₃)₂, as seen in analogous syntheses (yields up to 72% vs. 43% without ligands) .
- Solvent and Temperature : DMSO at 60°C promotes solubility of boronates, while avoiding decomposition .
- Workup Strategies : Sequential acid-base extraction (HCl/NaHCO₃) minimizes side-product formation during deprotection .
Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions, such as Suzuki-Miyaura?
- Methodological Answer :
- The dioxaborolane acts as a stable boron source, enabling transmetalation in Suzuki reactions. However, steric hindrance from the tetramethyl groups may reduce reactivity with bulky substrates.
- Stability Considerations : The boron-ester group is sensitive to protic solvents; anhydrous conditions are recommended to prevent hydrolysis .
- Side Reactions : Competing protodeboronation can occur under acidic conditions, necessitating pH control during coupling .
Data Contradiction and Experimental Design
Q. How should researchers address discrepancies in reported yields for similar compounds synthesized via different catalytic systems?
- Methodological Answer :
- Systematic Variation : Compare PdCl₂(PPh₃)₂ (yield 43%) vs. Pd(PPh₃)₂Cl₂/dppf (yield 72%) under identical substrates and solvents.
- Kinetic Profiling : Use in situ IR or GC-MS to monitor intermediate formation and catalyst turnover rates.
- Side-Product Analysis : HRMS and ¹⁹F NMR (if applicable) identify byproducts like deboronation or ligand degradation .
Q. What strategies mitigate stability issues during storage of this boronate-containing amine?
- Methodological Answer :
- Storage Conditions : Argon atmosphere and desiccants (e.g., molecular sieves) prevent hydrolysis of the dioxaborolane group .
- Stability Assays : Periodic NMR analysis (e.g., monitoring δ 1.05 ppm for dioxaborolane methyl groups) detects decomposition .
- Derivatization : Converting the amine to a hydrochloride salt improves shelf-life by reducing hygroscopicity .
Methodological Tables
Q. Table 1. Comparison of Catalytic Systems for Boronate Synthesis
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Key Reference |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ + CuI | CH₃CN | 60 | 43 | |
| Pd(PPh₃)₂Cl₂ + dppf + CuI | DMSO | 60 | 72 |
Q. Table 2. Critical NMR Peaks for Structural Confirmation
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Dioxaborolane (Bpin) CH₃ | 1.05 (s) | 24.9, 83.2 |
| Benzyl CH₂ | 4.62 (s) | 53.1 |
| Propanamine CH₂ | 2.50–3.10 (m) | 40.5–50.3 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
